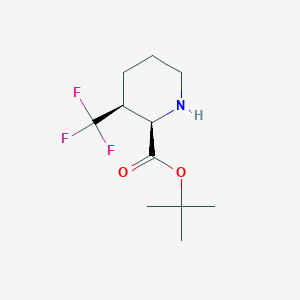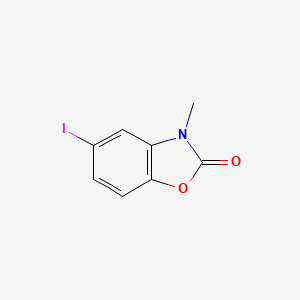![molecular formula C16H13BrFN3O2S2 B3007334 N-(4-bromo-2-fluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1252926-51-4](/img/structure/B3007334.png)
N-(4-bromo-2-fluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related acetamide compounds involves several steps, including indolization, amidification, and the introduction of various substituents to the core structure. For example, in the synthesis of antiallergic agents, the desired ethyl (indol-3-yl)acetates were prepared using the Fischer indolization and Japp-Klingemann methods, followed by decarboxylation and amidification with 4-aminopyridine . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied, with appropriate modifications to incorporate the thieno[3,2-d]pyrimidinyl moiety and the bromo-fluorophenyl group.
Molecular Structure Analysis
The molecular structure of the compound likely features a central acetamide linkage, as seen in the related compounds discussed in the papers. The presence of a thieno[3,2-d]pyrimidinyl group suggests a bicyclic system that could contribute to the compound's binding affinity and selectivity for its biological target. The bromo and fluoro substituents on the phenyl ring are indicative of a molecule designed for specific electronic and steric interactions .
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be influenced by the substituents on the phenyl ring and the nature of the acetamide linkage. For instance, the N-(pyridin-4-yl)acetamides discussed in the papers are synthesized to act as antiallergic agents, suggesting that the acetamide moiety plays a crucial role in the biological activity of these compounds . The presence of halogens, such as bromo and fluoro groups, can also affect the reactivity, making the compound a potential candidate for further functionalization or as an intermediate in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of halogens could increase the compound's density and influence its boiling and melting points. The acetamide group could contribute to the compound's solubility in organic solvents and possibly water, depending on the overall polarity of the molecule. The thieno[3,2-d]pyrimidinyl group could also affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its pharmacological profile .
Applications De Recherche Scientifique
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
This class of compounds has been evaluated for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical enzymes in the DNA synthesis pathway, making them attractive targets for antitumor agents. Compounds with the thieno[2,3-d]pyrimidine scaffold, similar to the one described, have demonstrated potent inhibitory activities against human TS and DHFR, indicating their potential as antitumor agents (Gangjee et al., 2008).
Anticonvulsant Agents
Another application area for these compounds is in the development of anticonvulsant agents. Specifically, thioacetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, which share structural features with the compound of interest, have been synthesized and evaluated for their potential as anticonvulsants. These studies have focused on the compounds' interactions with biotargets relevant to anticonvulsant activity, such as the Type-A γ-aminobutyric acid receptor (GABAAR) (Severina et al., 2020).
Imaging Agents for PET
Compounds within this structural class have also been investigated for their use as selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET), which is significant for studying inflammation, neurodegeneration, and cancer. For instance, derivatives like DPA-714 have been synthesized with a fluorine atom, allowing labeling with fluorine-18 for in vivo imaging using PET (Dollé et al., 2008).
Antimicrobial and Antitumor Activities
Newer derivatives, including Schiff bases and thiazolidinone derivatives, have been synthesized from structurally related compounds and evaluated for their antibacterial and antifungal activities. Such studies have contributed to the development of compounds with potential therapeutic applications in treating infections and cancer (Fuloria et al., 2014).
Herbicidal Activity
Research has also extended into the agricultural sector, with novel derivatives being synthesized and assessed for their herbicidal activities against dicotyledonous weeds. This indicates the potential utility of these compounds in developing new herbicides (Wu et al., 2011).
Propriétés
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFN3O2S2/c1-2-21-15(23)14-12(5-6-24-14)20-16(21)25-8-13(22)19-11-4-3-9(17)7-10(11)18/h3-7H,2,8H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVDSJNALGNMKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




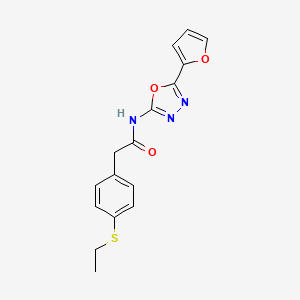

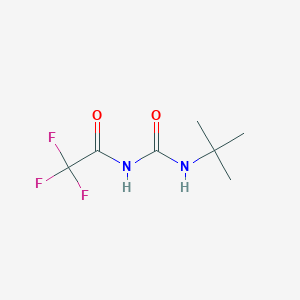
![2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B3007263.png)

![N~5~-(3-bromophenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B3007265.png)
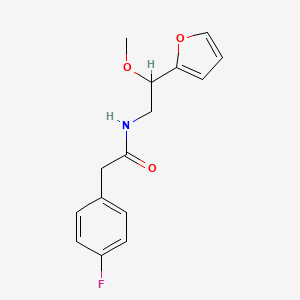
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3007268.png)

